3-(2-chlorophenyl)-6-[(E)-2-(1,3-diphenyl-1H-pyrazol-4-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements. This particular compound features a triazolothiadiazole moiety, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE involves several steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antimicrobial and anticancer properties make it a valuable tool in biological research, particularly in the study of cell signaling pathways and enzyme inhibition.
Medicine: Its pharmacological activities are being explored for the development of new therapeutic agents, especially in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE involves its interaction with various molecular targets and pathways. The triazolothiadiazole moiety is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes . Additionally, the compound can interact with DNA and proteins, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,3-Triazoles: Although structurally different, these compounds also possess significant biological activities and are used in various medicinal chemistry applications.
The uniqueness of 4-[(1E)-2-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]-1,3-DIPHENYL-1H-PYRAZOLE lies in its specific substitution pattern and the presence of the pyrazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H17ClN6S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-[(E)-2-(1,3-diphenylpyrazol-4-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C26H17ClN6S/c27-22-14-8-7-13-21(22)25-28-29-26-33(25)30-23(34-26)16-15-19-17-32(20-11-5-2-6-12-20)31-24(19)18-9-3-1-4-10-18/h1-17H/b16-15+ |
InChI Key |
QOKXNEVFIDSQGC-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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